3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a complex organic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring, a bromophenyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the bromophenyl group is coupled with a halogenated precursor.
Formation of the quinoline core: The quinoline ring can be synthesized through various methods, including the Skraup synthesis or Friedländer synthesis, depending on the starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can target the oxadiazole ring or the quinoline core.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology
In biological research, this compound can be used to study the interactions of quinoline derivatives with various biological targets, including enzymes and receptors.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the oxadiazole ring can form hydrogen bonds with amino acid residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-bromophenyl)-1,2,4-oxadiazole
- 6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
- 2-(3-bromophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo
Uniqueness
The uniqueness of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the oxadiazole ring and the bromophenyl group enhances its potential as a pharmacophore, while the fluorine atom increases its metabolic stability and bioavailability.
Properties
IUPAC Name |
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFN3O2/c1-23-9-13(16(24)12-8-10(20)6-7-15(12)23)18-21-17(22-25-18)11-4-2-3-5-14(11)19/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIIZLBXVVCFND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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